molecular formula C18H13FN4O3 B11195137 3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B11195137
M. Wt: 352.3 g/mol
InChI Key: NWXURILBIBIPCF-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of fluorophenyl and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)-1,2,4-oxadiazole: Lacks the methoxyphenyl group, resulting in different chemical properties.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole: Lacks the fluorophenyl group, affecting its reactivity and applications.

Uniqueness

The presence of both fluorophenyl and methoxyphenyl groups in 3-(4-Fluorophenyl)-5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole imparts unique chemical properties, such as enhanced stability and specific reactivity patterns. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13FN4O3

Molecular Weight

352.3 g/mol

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C18H13FN4O3/c1-24-14-8-4-12(5-9-14)18-22-21-16(25-18)10-15-20-17(23-26-15)11-2-6-13(19)7-3-11/h2-9H,10H2,1H3

InChI Key

NWXURILBIBIPCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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